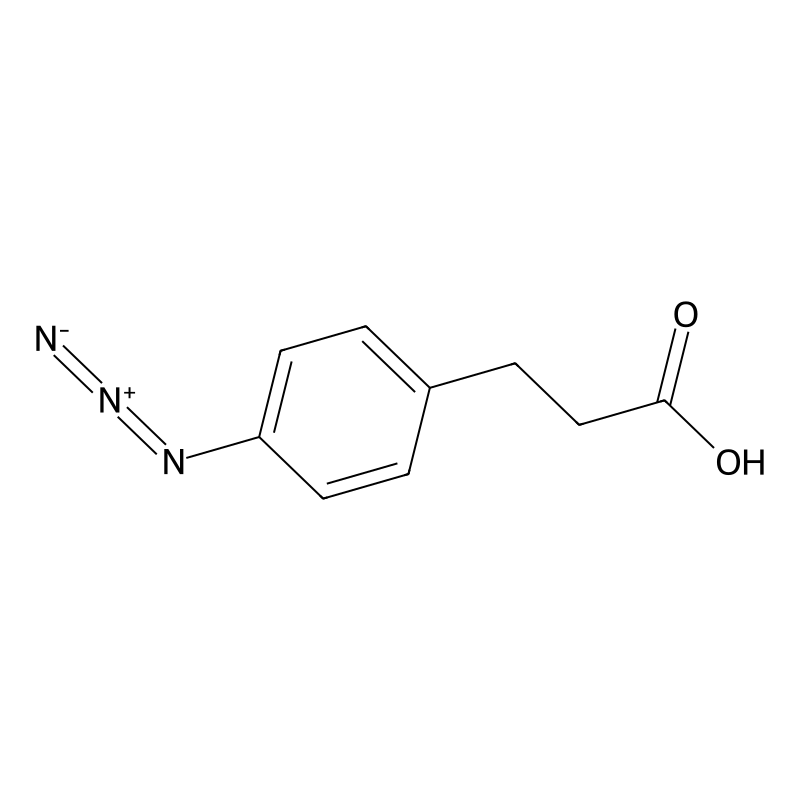

3-(4-Azidophenyl)propionic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-(4-Azidophenyl)propionic acid is an organic compound with the chemical formula . It features an azide functional group attached to a phenyl ring, which is further connected to a propionic acid moiety. This compound is notable for its applications in click chemistry, particularly in the synthesis of various bioconjugates and polymers due to the reactivity of the azide group. The presence of the azide allows for selective reactions with alkynes, facilitating the formation of triazoles, which are valuable in medicinal chemistry and materials science.

- Chemical Intermediate: The presence of an azide group (N3) indicates 3-(4-Azidophenyl)propionic acid could be a valuable intermediate for organic synthesis. Azide groups are commonly used in click chemistry, a powerful tool for coupling molecules together efficiently []. By reacting this molecule with other functional groups, researchers could potentially synthesize novel drug candidates or other complex organic structures.

- Azide-Alkyne Huisgen Cycloaddition: This reaction is a cornerstone of click chemistry, where 3-(4-azidophenyl)propionic acid reacts with alkynes to form 1,4-disubstituted triazoles. This reaction is regioselective and can be catalyzed by various metal catalysts, such as copper or palladium .

- Esterification: The carboxylic acid group can undergo esterification with alcohols to form esters, which are useful in various applications including drug formulation and polymer synthesis.

- Reduction: The azide group can be reduced to amines, allowing for further functionalization of the compound.

While specific biological activities of 3-(4-azidophenyl)propionic acid are not extensively documented, compounds containing azide functionalities often exhibit interesting biological properties. The ability to form stable linkages with biomolecules through click chemistry makes this compound a candidate for drug delivery systems and targeted therapies. Its derivatives may also show potential as anti-inflammatory agents or in cancer therapy due to the structural similarities with other bioactive compounds.

Several methods exist for synthesizing 3-(4-azidophenyl)propionic acid:

- Nucleophilic Substitution: Starting from 4-bromoacetophenone, nucleophilic substitution can introduce the azide group through sodium azide.

- Direct Azidation: The direct azidation of 4-(hydroxymethyl)phenylpropionic acid using sodium azide can yield the desired product.

- Click Chemistry Approaches: Utilizing pre-existing alkynes and azides in a one-pot reaction can efficiently produce various derivatives of 3-(4-azidophenyl)propionic acid .

3-(4-Azidophenyl)propionic acid has several applications:

- Bioconjugation: It serves as a versatile building block for creating bioconjugates through click chemistry.

- Polymer Chemistry: Utilized in the synthesis of functionalized polymers that can respond to specific stimuli or deliver drugs selectively.

- Medicinal Chemistry: Its derivatives may be explored for therapeutic applications, particularly in oncology and inflammation.

Interaction studies involving 3-(4-azidophenyl)propionic acid often focus on its reactivity with various alkynes and other functional groups. These studies provide insights into the kinetics and mechanisms of click reactions, which are crucial for optimizing conditions for bioconjugation and polymerization processes. Research indicates that using chiral catalysts can lead to enantioselective outcomes in reactions involving this compound .

Several compounds share structural similarities with 3-(4-azidophenyl)propionic acid. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| 3-(4-Aminophenyl)propionic acid | 75451 | 0.97 | Contains an amino group instead of an azide |

| 4-(4-Aminophenyl)butanoic acid | 15118-60-2 | 1.00 | Similar structure but longer carbon chain |

| Methyl 3-(4-aminophenyl)propanoate | 35418-07-6 | 0.88 | Methyl ester derivative |

| Methyl 4-(4-aminophenyl)butanoate | 20637-09-6 | 0.88 | Another methyl ester variant |

Uniqueness

The uniqueness of 3-(4-azidophenyl)propionic acid lies primarily in its azide functionality, which allows it to participate in highly selective reactions that are not possible with other similar compounds lacking this group. This property makes it particularly valuable in fields such as medicinal chemistry and materials science where precise molecular modifications are essential.

Systematic Nomenclature and Molecular Formula

The compound is systematically named 3-(4-azidophenyl)propanoic acid under IUPAC nomenclature, reflecting its propanoic acid backbone substituted with a para-azidophenyl group. Its molecular formula is C₉H₉N₃O₂, with a molecular weight of 191.19 g/mol. The structure combines a phenyl ring bearing an azide (-N₃) group at the para position and a three-carbon aliphatic chain terminating in a carboxylic acid (-COOH) group.

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 103489-31-2 | |

| Molecular Formula | C₉H₉N₃O₂ | |

| Molecular Weight | 191.19 g/mol | |

| SMILES | OC(=O)CCC1=CC=C(C=C1)N=[N+]=[N-] | |

| InChI Key | RZYXFEOBOVVBLL-UHFFFAOYSA-N |

Structural Analysis via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR data for 3-(4-azidophenyl)propionic acid reveals distinct peaks corresponding to its aromatic and aliphatic regions. The phenyl ring protons resonate as a doublet at δ 7.26–7.43 ppm (J = 8.5 Hz), while the methylene protons adjacent to the carboxylic acid appear as a triplet at δ 2.60–2.70 ppm. The propionic acid chain’s terminal -CH₂- group shows a multiplet at δ 2.90–3.10 ppm. ¹³C NMR spectra confirm the carboxylic carbon at δ 174.2 ppm and the azide-substituted aromatic carbons at δ 119.1–138.4 ppm.

Table 2: Key NMR Assignments

| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment | Source |

|---|---|---|---|

| H-Aromatic | 7.26–7.43 | Phenyl ring protons | |

| H-CH₂COOH | 2.60–2.70 | Methylene near COOH | |

| C=O | 174.2 | Carboxylic acid carbon |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features

The IR spectrum exhibits characteristic absorption bands: a sharp peak at ~2100 cm⁻¹ (azide stretch, -N₃) and a broad band at ~2500–3300 cm⁻¹ (carboxylic acid O-H stretch). The carbonyl (C=O) stretch appears at 1705 cm⁻¹, consistent with protonated carboxylic acids. UV-Vis analysis shows a weak absorption band at λₘₐₓ = 265 nm due to π→π* transitions in the aromatic system.

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) Calculations for Electronic Structure

While explicit DFT studies on 3-(4-azidophenyl)propionic acid are limited, analogous azide-containing compounds suggest a planar aromatic ring and a staggered conformation for the propionic acid chain. Computational models predict a dipole moment of ~4.2 D, driven by the polar azide and carboxylic acid groups. The HOMO-LUMO gap, estimated at 5.1 eV, indicates moderate reactivity suitable for photoaffinity labeling.

Conventional Synthetic Routes and Reaction Mechanisms

3-(4-Azidophenyl)propionic acid represents a significant compound in organic synthesis with molecular formula C₉H₉N₃O₂ and molecular weight 191.19 g/mol [1]. The synthesis of this azide-containing compound involves several well-established synthetic pathways that leverage the unique reactivity of the azide functional group .

The primary synthetic approach involves the preparation from the corresponding amino precursor, 3-(4-Aminophenyl)propionic acid, which serves as the starting material for azide incorporation [8]. This synthetic strategy capitalizes on the established conversion of aromatic amines to azides through diazotization reactions [23].

Diazotization and Azide Incorporation Strategies

The diazotization reaction mechanism represents the cornerstone methodology for introducing azide functionality into aromatic systems [22] [23]. The process begins with the formation of nitrosonium ion from nitrous acid in the presence of mineral acids, typically hydrochloric acid [22]. The nitrosonium ion formation occurs through protonation of the hydroxyl group in nitrous acid followed by water elimination [23].

| Reaction Stage | Key Intermediates | Temperature Range | Yield Efficiency |

|---|---|---|---|

| Nitrosonium Formation | HNO₂ → NO⁺ + H₂O | 0-5°C | >95% |

| Diazonium Salt Formation | ArNH₂ → ArN₂⁺ | 0-5°C | 85-95% |

| Azide Substitution | ArN₂⁺ → ArN₃ | 0-25°C | 70-90% |

The mechanism proceeds through nucleophilic attack of the aromatic amine on the nitrosonium ion, forming a nitrogen-nitrogen bond [23]. Subsequent proton transfers and reorganization of the pi-bonding framework result in the formation of the diazonium intermediate [22]. The diazonium salt then undergoes nucleophilic substitution with azide anion, typically sodium azide, to yield the desired aromatic azide [24].

Commercial diazonium salts have emerged as efficient aromatic azide precursors in modern synthetic applications [24]. Research demonstrates that diazonium salts can be directly utilized as aromatic azide precursors in tandem reactions, achieving yields of 66-88% in two-step processes [24]. The reaction conditions involve sodium azide, copper sulfate catalyst, and sodium ascorbate in aqueous tert-butanol at room temperature [24].

The azide incorporation strategy shows remarkable efficiency when optimized properly . Studies indicate that the synthesis of 3-(4-Azidophenyl)propionic acid typically involves reaction of 3-(4-Aminophenyl)propionic acid with sodium azide or other azide sources in suitable solvents . The conversion process demonstrates high selectivity for azide formation while minimizing side reactions [24].

Catalytic Optimization for Yield Enhancement

Catalytic optimization plays a crucial role in enhancing the efficiency of azide synthesis reactions [10]. Copper-catalyzed systems have demonstrated remarkable effectiveness in azide-related transformations, particularly in cycloaddition reactions involving azide intermediates [10]. The use of polydentate nitrogen-donor chelating ligands in conjunction with copper catalysts enables reactions to proceed at room temperature under aerobic conditions [10].

Research on copper-catalyzed azide-alkyne cycloaddition reactions reveals that catalyst loadings as low as 5 mol% can achieve high yields when combined with appropriate ligand systems [10]. The optimization of reaction conditions involves careful consideration of temperature, solvent composition, and catalyst concentration [10].

| Catalyst System | Loading (mol%) | Temperature (°C) | Yield (%) | Reaction Time |

|---|---|---|---|---|

| CuI/TBTA | 5 | 22 | 85 | 24 h |

| CuI/TBTA | 20 | 60 | 96 | 24 h |

| CuSO₄/Na ascorbate | 20 | 40 | 87 | 24 h |

Solvent effects significantly influence the reaction kinetics and yield optimization [40]. Theoretical investigations demonstrate that reaction feasibility is enhanced in non-polar solvents such as hexane, where faster reaction rates are observed compared to polar solvents [40]. The phenomenon is attributed to increased collision frequency between reactant molecules in non-polar media [40].

Temperature optimization studies reveal that azide synthesis reactions are highly temperature-sensitive [39]. Molecular dynamics simulations indicate that structural stability of azide compounds decreases with increasing temperature, with decomposition initiated around 523 K [39]. Therefore, maintaining optimal temperature ranges between 0-25°C is critical for maximizing yields while preventing thermal decomposition [22] [23].

Large-Scale Manufacturing Challenges

Industrial production of azide compounds presents significant technical and operational challenges that require specialized approaches [28] [30]. The manufacture of azide-containing compounds on industrial scale demands careful consideration of process design, safety protocols, and environmental compliance [28].

Large-scale azide synthesis involves batch-type reactions where all ingredients are introduced simultaneously and heated to controlled temperatures [28]. Industrial procedures typically operate at temperatures around 105°C with careful temperature ramping to prevent uncontrolled reactions [28]. The reaction enthalpy considerations are critical, with decomposition temperatures around 150°C presenting operational limits [28].

| Manufacturing Parameter | Specification | Control Range | Safety Margin |

|---|---|---|---|

| Reaction Temperature | 105°C | ±2°C | 45°C below decomposition |

| Batch Size | 50-100 kg | Variable | Risk-assessed |

| Reaction Enthalpy | -200 kJ/kg | Monitored | Continuous |

| pH Control | >12 | ±0.5 | Alkaline maintained |

The industrial synthesis requires specialized equipment design to prevent formation of explosive intermediates [28]. Glass-lined reactors and Teflon piping systems are employed to avoid metal contamination that could lead to explosive metal azide formation [28] [33]. Continuous nitrogen purging systems prevent accumulation of volatile azide compounds in reaction headspace [28].

Environmental considerations necessitate specialized waste treatment protocols [28]. Aqueous waste streams containing azide residues require incineration at authorized facilities, generating approximately 65 gallons of hazardous waste per pound of azide processed [31]. The waste management protocols involve pH neutralization and controlled destruction procedures [28].

Purification Techniques and Impurity Profiling

Purification of 3-(4-Azidophenyl)propionic acid requires sophisticated analytical and separation techniques to achieve pharmaceutical-grade purity [13] [32]. High-performance liquid chromatography represents the primary analytical method for impurity profiling and quantitative analysis [13] [32].

The purification process typically involves extraction procedures using organic solvents followed by crystallization techniques . Sodium hydroxide extraction effectively removes unreacted azide salts while maintaining product integrity [28]. The organic phase undergoes water extraction and acid precipitation to isolate the pure product [28].

| Analytical Parameter | Method | Detection Limit | Precision (%RSD) |

|---|---|---|---|

| Azide Content | HPLC-UV (205 nm) | 0.17 μg/g | <2.0 |

| Main Product Purity | HPLC-UV (210 nm) | 0.5% | <1.5 |

| Water Content | Karl Fischer | 0.01% | <3.0 |

| Heavy Metals | ICP-MS | 1 ppm | <5.0 |

Gradient elution HPLC methods have been developed specifically for azide impurity analysis in pharmaceutical compounds [32]. The methodology employs Hydro reversed-phase columns with ultraviolet detection at 205 nm wavelength [32]. Validation studies demonstrate linearity from 0.84 to 101 μg/g with correlation coefficients exceeding 0.9999 [32].

Chemical derivatization techniques using pentafluorobenzyl bromide enable detection of trace azide impurities at parts-per-million levels [13]. The derivatization reaction converts azide to a chromophoric derivative suitable for ultraviolet detection [13]. Recovery studies demonstrate accuracy between 94-103% across the analytical range [13].

Impurity profiling reveals potential formation of hydrazoic acid as a critical process impurity [28]. The volatile nature of hydrazoic acid requires specialized containment and detection systems [28]. Process control measures maintain basic pH conditions to prevent hydrazoic acid formation while employing triethylamine hydrochloride as buffering agent [28].

Radiolabeled Derivative Synthesis (Carbon-14 Labeling)

Radiolabeled derivatives of azide compounds, particularly carbon-14 labeled variants, represent important tools for pharmaceutical research and development [15] [19]. The synthesis of carbon-14 labeled 3-(4-Azidophenyl)propionic acid involves specialized methodologies that incorporate radioactive carbon atoms into specific molecular positions [15] [19].

The Staudinger aza-Wittig approach represents a leading methodology for carbon-14 labeling of azide-containing compounds [19]. This procedure enables direct incorporation of [¹⁴C]carbon dioxide into cyclic and linear structures containing azide functionalities [19]. The methodology demonstrates remarkable efficiency with reaction completion within 5 minutes at room temperature [19].

| Labeling Method | Carbon Source | Yield (%) | Specific Activity | Reaction Time |

|---|---|---|---|---|

| Staudinger aza-Wittig | [¹⁴C]CO₂ | 40-82 | 2.17 GBq/mmol | 5 min |

| Direct Carbonylation | [¹⁴C]CO | 26-78 | 1.85 GBq/mmol | 24 h |

| Biosynthetic Labeling | [¹⁴C]Pantothenate | >99 | Variable | 72 h |

The synthetic procedure involves treatment of azido-amine derivatives with dimethylphenylphosphine followed by precise delivery of stoichiometric [¹⁴C]carbon dioxide [19]. The reaction generates intermediate iminophosphorane species that undergo subsequent cyclization to form labeled products [19]. Functional group compatibility studies demonstrate tolerance for alcohol, carboxylic acid, amine, and indole functionalities [19].

Biosynthetic labeling approaches utilize stable isotope labeling by essential nutrients in cell culture systems [20]. The methodology involves culturing cells in media containing [¹³C₃¹⁵N₁]-pantothenate to achieve isotopic incorporation exceeding 99% efficiency [20]. This approach enables simultaneous labeling of multiple metabolic intermediates while maintaining natural concentration ratios [20].

Ring-labeled synthesis of azidophenyl derivatives involves multi-step procedures starting from uniformly labeled precursors . The synthetic route begins with chlorosulfonation of ring-labeled acetanilide followed by reductive dimerization . Subsequent hydrolysis and diazotization steps produce the azide intermediate with overall yields of 22% .

Quality control procedures for radiolabeled azide compounds require specialized analytical techniques [20]. Liquid chromatography coupled with multiple reaction monitoring mass spectrometry enables quantitative analysis of labeled species [20]. Validation studies demonstrate linear response ranges suitable for pharmacokinetic applications [20].

3-(4-Azidophenyl)propionic acid exhibits distinct solubility characteristics that are governed by its molecular structure containing both hydrophobic aromatic components and hydrophilic carboxylic acid functionality. The compound demonstrates excellent solubility in dimethyl sulfoxide (DMSO), with reported solubility exceeding 10 millimolar concentrations [1]. This high solubility in DMSO makes it particularly suitable for preparing stock solutions in biochemical and synthetic applications.

In ethyl acetate, the compound shows good solubility at concentrations up to 50 milligrams per milliliter [2]. This organic solvent compatibility extends to other polar aprotic solvents including tetrahydrofuran, where it readily dissolves under anhydrous conditions for synthetic transformations [3]. The compound also demonstrates solubility in methanol, indicating compatibility with protic organic solvents [1].

The aqueous solubility of 3-(4-Azidophenyl)propionic acid is significantly limited compared to organic solvents. This limited water solubility is attributed to the hydrophobic nature of the azidophenyl moiety, which dominates the overall molecular polarity despite the presence of the carboxylic acid group [1]. Enhanced dissolution can be achieved by heating to 37°C combined with ultrasonic treatment, which is commonly employed to improve solubility for biological applications [1].

The solubility profile follows predictable trends based on the compound's amphiphilic nature. The carboxylic acid group (pKa approximately 4.5-5.0, similar to other phenylpropionic acids [4]) provides hydrogen bonding capability and ionic character in basic solutions, while the azidophenyl ring system contributes significant hydrophobic character. This dual nature necessitates the use of mixed solvent systems or organic co-solvents for aqueous applications.

Thermal Decomposition Kinetics and Flash Point Analysis

The thermal stability profile of 3-(4-Azidophenyl)propionic acid is characterized by multiple phase transitions and decomposition pathways that occur across different temperature ranges. The compound exhibits a well-defined melting point at 106-107°C [5], representing the primary solid-to-liquid phase transition under standard atmospheric conditions.

At elevated temperatures, the compound undergoes thermal decomposition following kinetics characteristic of organic azides. Research conducted on palladium-gallium surfaces demonstrates that thermal activation at 425°C initiates azide-alkyne cycloaddition reactions, indicating that the azide functional group remains intact and reactive at moderately high temperatures [6] [7] [8]. However, further heating to 515°C results in decomposition of azide groups with concurrent desorption of decomposition products from surfaces [6] [8].

The thermal decomposition pathway involves initial breakdown of the azide functional group, which is thermodynamically less stable than the aromatic and carboxylic acid components. Studies indicate that azide groups in similar phenylpropionic acid derivatives undergo decomposition through nitrogen elimination, generating reactive nitrene intermediates that can undergo further rearrangement or coupling reactions [9]. The carboxylic acid group exhibits greater thermal stability, consistent with the general thermal behavior of propionic acid derivatives [9].

Flash point analysis indicates that the compound is classified as "not applicable" for standard flash point measurements [10] [11] [12], suggesting either that the compound decomposes before reaching its flash point or that it does not exhibit typical flammable liquid behavior. This classification is consistent with its solid state at room temperature and its classification as a flammable solid (Category 1) under the Globally Harmonized System [10] [11] [13].

The predicted boiling point of 506.28°C [2] represents theoretical calculations rather than experimental observations, as the compound likely undergoes significant decomposition before reaching this temperature. Thermal gravimetric analysis would be required to establish precise decomposition kinetics and activation energies for the various thermal processes.

pH-Dependent Stability and Degradation Pathways

The pH-dependent behavior of 3-(4-Azidophenyl)propionic acid is primarily governed by the ionization equilibrium of its carboxylic acid functional group. Based on structural similarity to other phenylpropionic acids, the compound exhibits a pKa value in the range of 4.5-5.0 [4] [14], indicating that it exists predominantly in its protonated (neutral) form under acidic conditions and as the carboxylate anion under basic conditions.

Under acidic conditions (pH < 3), the compound remains in its molecular form with the carboxylic acid group fully protonated. This protonated state generally enhances stability by reducing electrostatic interactions and maintaining the integrity of intramolecular hydrogen bonding networks. The azide functional group remains stable under acidic conditions, as azides are generally resistant to acid-catalyzed hydrolysis.

At physiological pH (7.0-7.4), approximately 99% of the compound exists as the carboxylate anion based on the Henderson-Hasselbalch equation [4]. This ionized state significantly increases water solubility and alters the compound's interaction with biological systems and metal surfaces. Research demonstrates that at pH 7, the compound readily undergoes deprotonation of the carboxylic acid group when adsorbed on metal surfaces, forming carboxylate-metal complexes [6] [7].

Under strongly basic conditions (pH > 10), the compound remains stable in its fully deprotonated form. However, extended exposure to high pH and elevated temperatures may promote degradation pathways involving the azide group. The phenylpropionic acid backbone shows remarkable stability across the entire pH range, consistent with the general behavior of aromatic carboxylic acids.

Degradation pathways under different pH conditions involve distinct mechanisms. In acidic media, thermal decomposition of the azide group represents the primary degradation route. Under basic conditions, nucleophilic attack on the azide group by hydroxide ions may occur at elevated temperatures, leading to formation of amine derivatives and nitrogen evolution. The carboxylic acid group exhibits pH-dependent coordination behavior with metal ions, which can influence both stability and reactivity profiles.

Surface Adsorption Characteristics on Metallic Substrates

The surface adsorption behavior of 3-(4-Azidophenyl)propionic acid on metallic substrates demonstrates significant dependence on both the metal surface structure and the molecular orientation of the adsorbate. Extensive research using scanning tunneling microscopy and X-ray photoelectron spectroscopy on palladium-gallium intermetallic surfaces reveals distinct adsorption patterns that vary with surface termination [6] [7] [8].

On Pd₃-terminated PdGa{111} surfaces, 3-(4-Azidophenyl)propionic acid forms large, disordered agglomerates when deposited at room temperature [6] [8]. This agglomeration behavior is accompanied by partial decomposition of the carboxylic acid group, as evidenced by surface depressions attributed to carboxylate fragments [6]. X-ray photoelectron spectroscopy analysis indicates a strong carbon 1s component arising from the carboxylic acid group, along with decomposition of most azide groups with subsequent desorption from the surface [6].

In contrast, Pd₁-terminated PdGa{111} surfaces exhibit markedly different adsorption characteristics. On these surfaces, the compound molecules barely agglomerate even at temperatures up to 415°C, instead forming well-defined monomeric structures [6] [8]. Approximately 30-35% of the adsorbed molecules maintain their pristine azide functionality, while the carboxylic acid groups undergo partial deprotonation without detachment from the molecular framework [6].

The adsorption mechanism involves multiple binding modes depending on the surface coordination environment. The carboxylic acid group can coordinate to metal centers through both monodentate and bidentate coordination modes, with the specific coordination geometry depending on the available metal sites and surface reconstruction [6]. The azide functional group exhibits weaker surface interactions, primarily through van der Waals forces and potential coordination through the terminal nitrogen atom.

Surface coverage studies indicate that the adsorption follows Langmuir-type behavior at low concentrations, transitioning to multilayer formation at higher surface densities. The heat of adsorption varies significantly with surface coverage, suggesting lateral interactions between adsorbed molecules become increasingly important at higher coverages [6] [15].

Temperature-dependent desorption studies reveal multiple desorption peaks corresponding to different binding sites and molecular orientations. Low-temperature desorption (below 200°C) corresponds to physisorbed species with minimal surface interaction, while higher temperature desorption (300-400°C) involves chemisorbed species with stronger metal-adsorbate bonds [6] [8]. The thermal stability of surface-bound species depends critically on the specific metal substrate and the coordination environment.

Metal binding affinity studies demonstrate that the compound exhibits selective binding to different metal ions, with dissociation constants in the micromolar range for divalent metals including zinc, cobalt, and manganese [15]. The binding affinity follows the Irving-Williams series, with zinc showing the strongest binding despite being a softer Lewis acid compared to the hard carboxylate oxygen donors [15]. This selectivity has important implications for applications in surface functionalization and metal-organic interface design.

XLogP3

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant